Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)-

Description

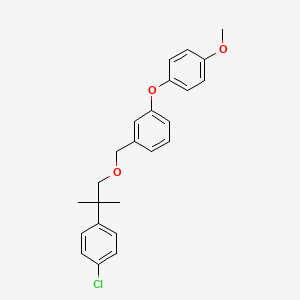

The compound Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- is a substituted benzene derivative featuring a 4-chlorophenyl group and a 4-methoxyphenoxy moiety attached via a propoxy-methyl linker.

Properties

CAS No. |

80843-86-3 |

|---|---|

Molecular Formula |

C24H25ClO3 |

Molecular Weight |

396.9 g/mol |

IUPAC Name |

1-chloro-4-[1-[[3-(4-methoxyphenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene |

InChI |

InChI=1S/C24H25ClO3/c1-24(2,19-7-9-20(25)10-8-19)17-27-16-18-5-4-6-23(15-18)28-22-13-11-21(26-3)12-14-22/h4-15H,16-17H2,1-3H3 |

InChI Key |

WUZYFBMRHOKGMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to introduce the desired substituents on the benzene ring. Common reagents used in these reactions include bromine, iron(III) bromide, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution is a common reaction for this compound, where substituents on the benzene ring are replaced by other groups

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of iron(III) bromide as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural and molecular features of the target compound with its analogs:

Key Observations :

Physical and Chemical Properties

Biological Activity

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- is a complex organic compound with significant biological activity. Its unique molecular structure, characterized by a benzene ring substituted with various functional groups, allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C23H24ClO3

- Molecular Weight : Approximately 384.9 g/mol

- IUPAC Name : Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)-

Structural Features

The compound features:

- A chlorophenyl group, which enhances its lipophilicity.

- A methoxyphenoxy group that may contribute to its pharmacological properties.

- A propoxy linkage that can influence its solubility and permeability.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity and influencing various cellular processes. Research indicates that it may act as an inhibitor for certain enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Anti-inflammatory Activity : In vitro studies have shown that Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing conditions characterized by excessive inflammation.

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. This antioxidant activity is crucial for protecting cells from damage associated with various diseases.

Case Studies

-

In Vitro Study on Macrophage Activation :

- Objective : To assess the anti-inflammatory effects of the compound.

- Method : Macrophages were treated with the compound and stimulated with LPS (lipopolysaccharide).

- Results : The treatment significantly reduced TNF-alpha and IL-6 levels compared to controls, indicating its potential as an anti-inflammatory agent.

-

Oxidative Stress Model :

- Objective : To evaluate the antioxidant capacity.

- Method : The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity.

- Results : It exhibited a dose-dependent scavenging effect, suggesting a strong potential for use in oxidative stress-related conditions.

Comparative Biological Activity

Synthesis Overview

The synthesis of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- typically involves several steps:

- Formation of Intermediates : The initial step involves preparing chlorophenyl and methoxy derivatives.

- Coupling Reactions : These intermediates are then coupled under controlled conditions using reagents such as chlorinating agents and base catalysts.

- Purification : Advanced purification methods are employed to enhance yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.